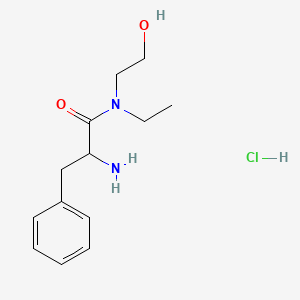

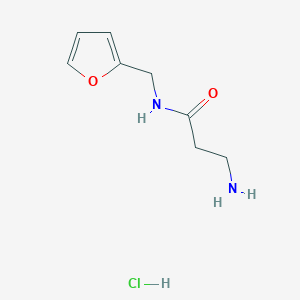

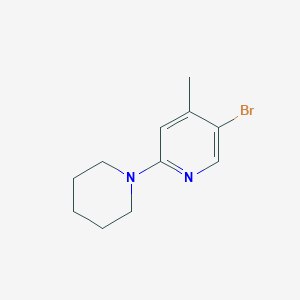

![molecular formula C8H6N2O3 B1525228 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-92-4](/img/structure/B1525228.png)

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Descripción general

Descripción

“6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources retrieved.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies23. However, specific synthesis methods for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.

Molecular Structure Analysis

The molecular structure of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is not explicitly mentioned in the sources retrieved. However, similar compounds like “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid” and “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” have been mentioned45.Chemical Reactions Analysis

Specific chemical reactions involving “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are not explicitly mentioned in the sources retrieved.Aplicaciones Científicas De Investigación

1. Pharmaceuticals and Medicinal Chemistry

- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties, making them a focus for the development of new compounds .

- Methods of Application : These derivatives have been studied as analgesic and sedative agents. They have also been used to treat diseases of the nervous and immune systems .

- Results or Outcomes : Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been found .

2. Cancer Therapy

- Summary of Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been developed .

- Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Diabetes Treatment

- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diabetes .

- Methods of Application : These compounds have been found to reduce blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Results or Outcomes : The efficacy of these compounds to reduce blood glucose may find application in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Material Synthesis

- Summary of Application : The unique structure and diverse properties of pyrrolo[3,2-b]pyridine derivatives make them promising candidates for various applications, including material synthesis.

- Methods of Application : The specific methods of application in material synthesis would depend on the specific material being synthesized and the desired properties of the end product.

- Results or Outcomes : The outcomes of using these compounds in material synthesis would also depend on the specific material and desired properties.

5. Drug Development

- Summary of Application : The unique structure and diverse properties of pyrrolo[3,2-b]pyridine derivatives make them promising candidates for drug development.

- Methods of Application : The specific methods of application in drug development would depend on the specific drug being developed and the desired properties of the end product.

- Results or Outcomes : The outcomes of using these compounds in drug development would also depend on the specific drug and desired properties.

6. Antiviral Activity

- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential antiviral activities .

- Methods of Application : These compounds have been found to inhibit the replication of certain viruses, making them potentially useful in the prevention and treatment of viral infections .

- Results or Outcomes : The efficacy of these compounds to inhibit viral replication may find application in the prevention and treatment of disorders such as viral infections .

Safety And Hazards

Specific safety and hazard information for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” was not found in the sources retrieved. However, safety information for a similar compound, “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid”, mentions hazard statements H302-H315-H319-H3354.

Direcciones Futuras

Specific future directions for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.

Please note that this analysis is based on the information available and retrieved. For a more comprehensive and detailed analysis, further research and resources may be required.

Propiedades

IUPAC Name |

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-1-6-4(2-10-7)5(3-9-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZPHXPUUQUBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC1=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

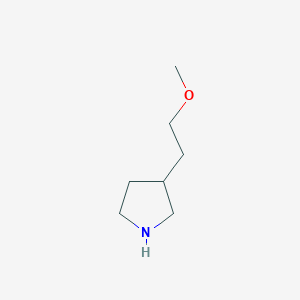

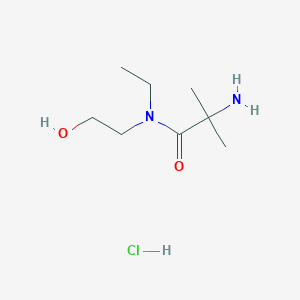

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)

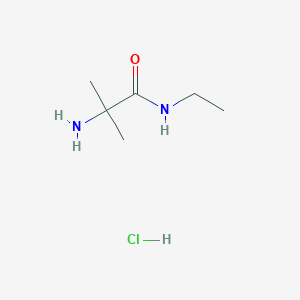

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

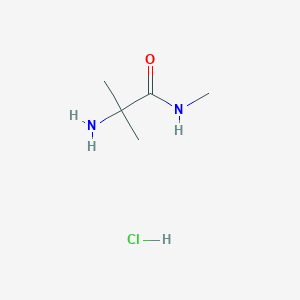

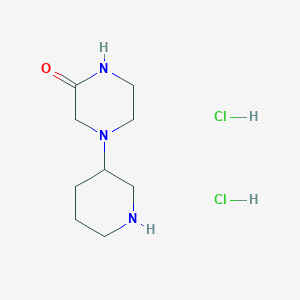

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

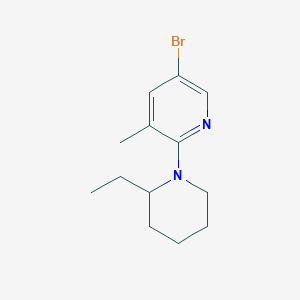

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)